N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methoxyethoxy)isonicotinamide
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Overview
Description
The compound appears to contain a benzodioxole group (benzo[d][1,3]dioxol-5-ylmethyl), which is a common moiety in many bioactive compounds . It also contains an isonicotinamide group, which is a derivative of niacin or vitamin B3 and is often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzodioxole group is a cyclic structure, while the isonicotinamide group contains a pyridine ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and reagents used. The benzodioxole group might undergo electrophilic aromatic substitution reactions, while the isonicotinamide group could participate in various organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Antimicrobial Activity
- A study involved the synthesis of N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide derivatives, showing good antibacterial activity against Staphylococcus aureus and Escherichia coli (Ramachandran, 2017).
Molecular Complex Formation
- Research on the formation of crystalline molecular complexes of benzoic acid and isonicotinamide revealed insights into controlling the final crystalline form for multicomponent systems, emphasizing the role of solvent and intermolecular interactions (Seaton et al., 2009).
pH Sensing in Biological Systems
- A fluorescent probe based on naphthalimide and isonicotinic acid hydrazide was synthesized for monitoring acidic and alkaline pH values, showing potential for imaging pH value fluctuations in HeLa cells with lysosomal targeting ability (Jiao et al., 2019).
Synthesis Methodologies
- Studies on the thermolysis of N-arylnicotinamide oximes under nitrogen revealed the formation of various chemical structures, suggesting a mechanism involving the homolysis of N–O and/or C–N bonds (Gaber et al., 2012).
Chemical Reaction Studies
- Research on the synthesis and characterization of (E)-N'-(substituted benzylidene)isonicotinohydrazide derivatives explored their potential as antimicrobial and hydrogen peroxide scavenging agents, highlighting the synthesis process and biological activity evaluation (Malhotra et al., 2012).
Mechanism of Action
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-21-6-7-22-16-9-13(4-5-18-16)17(20)19-10-12-2-3-14-15(8-12)24-11-23-14/h2-5,8-9H,6-7,10-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGVPTVVZWMXBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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